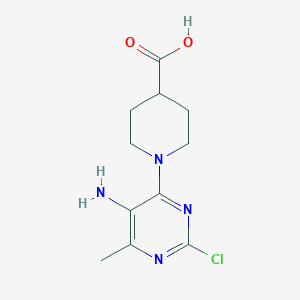

1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid

Description

1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid is a pyrimidine-piperidine hybrid compound with a molecular formula of C₁₁H₁₅ClN₄O₂ and a molecular weight of 270.72 g/mol . Its structure features a pyrimidine ring substituted with amino (NH₂), chloro (Cl), and methyl (CH₃) groups at positions 5, 2, and 6, respectively, fused to a piperidine-4-carboxylic acid moiety. The compound is cataloged under MDL: MFCD07440194 and is available at ≥95% purity .

Properties

IUPAC Name |

1-(5-amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-6-8(13)9(15-11(12)14-6)16-4-2-7(3-5-16)10(17)18/h7H,2-5,13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZSZZGEUSOKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N2CCC(CC2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152498 | |

| Record name | 1-(5-Amino-2-chloro-6-methyl-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-31-2 | |

| Record name | 1-(5-Amino-2-chloro-6-methyl-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-2-chloro-6-methyl-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with methylamine to introduce the amino group. This intermediate is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines

Scientific Research Applications

1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and chloro groups on the pyrimidine ring allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Research Findings

Hydrochloride salts (e.g., in and ) enhance solubility, making them more suitable for in vitro studies .

Electronic and Steric Effects :

- The sulfonyl group in introduces strong electron-withdrawing effects, which could stabilize negative charges in biological environments .

- Bromine in adds significant molecular weight (346.64 g/mol) and may reduce metabolic stability due to its size .

Functional Group Implications: Ethoxycarbonyl () is a common prodrug strategy, as esters are hydrolyzed in vivo to active carboxylic acids, improving pharmacokinetics . Pyridine vs.

Biological Activity

1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No. 890094-31-2) is a pyrimidine derivative characterized by its unique structure that includes a piperidine ring and various substituents such as amino, chloro, and methyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN4O2 |

| Molecular Weight | 270.72 g/mol |

| Purity | 95% |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 543.4±50.0 °C at 760 mmHg |

| Flash Point | 282.4±30.1 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. The amino and chloro groups facilitate binding to active sites of target proteins, potentially inhibiting their catalytic functions. This mechanism may involve modulation of signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression at specific phases.

Case Study : In vitro assays demonstrated that this compound reduced the viability of colorectal cancer cells by over 50% at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Research Findings : A study reported that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating its effectiveness in modulating inflammatory responses .

Enzyme Inhibition

The structural characteristics of this compound allow it to act as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cancer progression.

Experimental Evidence : Binding affinity studies revealed that it binds effectively to the active site of CDK6, a cyclin-dependent kinase implicated in cell cycle regulation, with an IC50 value in the nanomolar range .

Q & A

Basic: How can researchers optimize the synthesis of piperidine-4-carboxylic acid derivatives with pyrimidine substituents?

Methodological Answer:

A common approach involves coupling pyrimidine precursors with piperidine scaffolds via nucleophilic substitution or condensation reactions. For example, hydrolysis of ester-protected intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using aqueous NaOH under reflux yields carboxylic acid derivatives with high purity (88% yield) . Reaction conditions (solvent, temperature, catalyst) should be tailored to balance steric hindrance from the pyrimidine’s chloro and methyl groups and the nucleophilicity of the piperidine amine.

Basic: What analytical techniques are critical for characterizing structural isomers of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR can resolve regiochemical ambiguities (e.g., pyrimidine substitution patterns) by analyzing coupling constants and splitting patterns. For example, aromatic protons in pyrimidine rings typically appear at δ 7.5–8.5 ppm, while piperidine protons resonate between δ 1.5–3.5 ppm .

- IR Spectroscopy: Key functional groups like carboxylic acid (C=O stretch at ~1687 cm) and amine (N-H stretch at ~3259–3359 cm) confirm successful synthesis .

- Mass Spectrometry: High-resolution MS distinguishes isomers by exact mass differences (<1 ppm) in fragmentation patterns .

Basic: How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

Solubility issues arise due to the compound’s hydrophobic pyrimidine and piperidine moieties. Strategies include:

- Co-solvent Systems: Use DMSO:water mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing proteins.

- pH Adjustment: Ionize the carboxylic acid group (pKa ~4–5) by buffering solutions to pH >6.5, as demonstrated in ammonium acetate buffer systems .

Advanced: What computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) by aligning the carboxylic acid group with catalytic zinc ions and the pyrimidine ring in hydrophobic pockets .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the amine group and residues like Thr199 .

Advanced: How to resolve enantiomers of chiral derivatives for structure-activity studies?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) mobile phase to separate enantiomers. Retention times correlate with steric interactions of the piperidine’s 4-carboxylic acid group .

- Crystallization: Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate diastereomeric salts, as described for similar piperidine derivatives .

Advanced: What in vivo models are suitable for studying metabolic stability?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with rat liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer. Monitor degradation via LC-MS/MS over 60 minutes to calculate half-life (t) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BDMBFC) to assess isoform-specific inhibition, critical for avoiding drug-drug interactions .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (10 µM, 1 hr), lyse, and heat to 40–60°C. Centrifuge and quantify soluble target protein via Western blot to confirm stabilization .

- BRET/FRET Probes: Engineer cells expressing NanoLuc-tagged targets; measure energy transfer changes upon compound binding .

Advanced: What crystallography techniques resolve the compound’s 3D conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., 30% PEG 4000 in 0.1 M HEPES pH 7.5). Resolve the piperidine chair conformation and pyrimidine planarity at 1.8 Å resolution using synchrotron radiation .

Basic: What safety protocols are essential for handling chlorinated pyrimidines?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with reactive intermediates (e.g., thionyl chloride used in chlorination) .

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks, as chlorinated compounds may release HCl gas .

Advanced: How to design SAR studies for optimizing potency?

Methodological Answer:

- Analog Libraries: Synthesize derivatives with varied substituents (e.g., replacing chloro with fluoro or methyl groups) and test IC values against target enzymes .

- Free Energy Perturbation (FEP): Calculate relative binding affinities of analogs using Schrödinger’s FEP+ module to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.